2,3-Dichloro-3'-thiomorpholinomethyl benzophenone
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Overview
Description
2,3-Dichloro-3’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NOS. It belongs to the class of benzophenones, which are known for their diverse applications in various fields such as chemistry, biology, and industry .
Preparation Methods
The synthesis of 2,3-Dichloro-3’-thiomorpholinomethyl benzophenone typically involves the reaction of 2,3-dichlorobenzoyl chloride with thiomorpholine in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or toluene and a base such as triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,3-Dichloro-3’-thiomorpholinomethyl benzophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzophenone derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
2,3-Dichloro-3’-thiomorpholinomethyl benzophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2,3-Dichloro-3’-thiomorpholinomethyl benzophenone can be compared with other similar compounds such as:
2,3-Dichlorobenzophenone: Lacks the thiomorpholine moiety, which may result in different chemical and biological properties.
3’-Thiomorpholinomethyl benzophenone: Does not have the dichloro substitution, which can affect its reactivity and applications.
2,3-Dichloro-4’-thiomorpholinomethyl benzophenone: Similar structure but with a different substitution pattern, leading to variations in its chemical behavior and uses.
Properties
IUPAC Name |
(2,3-dichlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NOS/c19-16-6-2-5-15(17(16)20)18(22)14-4-1-3-13(11-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQLCRZQGFTZQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643388 |
Source
|
Record name | (2,3-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-78-5 |
Source
|
Record name | (2,3-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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